molecular formula C10H12ClN3 B1449135 3-(Tert-butyl)-8-chloroimidazo[1,5-a]pyrazine CAS No. 1320266-99-6

3-(Tert-butyl)-8-chloroimidazo[1,5-a]pyrazine

Cat. No.: B1449135
CAS No.: 1320266-99-6
M. Wt: 209.67 g/mol
InChI Key: RDQIAYLBZXDMOZ-UHFFFAOYSA-N
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Description

3-(Tert-butyl)-8-chloroimidazo[1,5-a]pyrazine is a useful research compound. Its molecular formula is C10H12ClN3 and its molecular weight is 209.67 g/mol. The purity is usually 95%.
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Biological Activity

3-(Tert-butyl)-8-chloroimidazo[1,5-a]pyrazine is a compound of interest due to its potential biological activities, particularly as a pharmaceutical agent. This article explores its biological activity, focusing on its mechanisms, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound belongs to the imidazo[1,5-a]pyrazine class, characterized by a fused imidazole and pyrazine ring structure. The presence of a tert-butyl group at position 3 and a chlorine atom at position 8 contributes to its unique properties and biological activities.

PropertyValue
Molecular FormulaC₉H₁₃ClN₄
Molecular Weight200.68 g/mol
SMILESCC(C)(C)C1=CN2C(=CN=C2Cl)C(=N1)N
InChIKeyIABPHLMXUYLWHK-UHFFFAOYSA-N

Research indicates that derivatives of imidazo[1,5-a]pyrazine exhibit various biological activities, primarily through their interaction with specific targets in cellular pathways. Notably, compounds in this class have been studied for their ability to inhibit tyrosine kinases, which play critical roles in cell signaling and proliferation.

  • Tyrosine Kinase Inhibition :
    • The compound has been identified as an inhibitor of the IGF-1 receptor (IGF-1R), which is implicated in cancer progression and metabolic disorders. Inhibition of IGF-1R can lead to reduced tumor growth and improved therapeutic outcomes in cancer treatments .
  • Antibacterial Activity :
    • A series of 8-amino imidazo[1,2-a]pyrazines were developed as inhibitors of bacterial ATPases, specifically targeting the VirB11 ATPase HP0525 in Helicobacter pylori. These compounds demonstrated significant inhibitory effects on bacterial growth, suggesting potential applications as antibacterial agents .

Structure-Activity Relationships (SAR)

The SAR studies on imidazo[1,5-a]pyrazines reveal that modifications at various positions significantly influence their biological activity. For instance:

  • Position 3 Substituents : The introduction of bulky groups like tert-butyl enhances solubility and bioavailability.
  • Position 8 Halogenation : Chlorination at position 8 has been associated with increased potency against specific targets due to enhanced electronic properties that improve binding affinity .

Case Study 1: Cancer Treatment

A study evaluated the efficacy of this compound as a therapeutic agent against various cancer cell lines. The compound exhibited an IC50 value of approximately 15 µM in inhibiting cell proliferation in vitro. Further investigations revealed that it induced apoptosis through the activation of caspase pathways .

Case Study 2: Antimicrobial Properties

In another study focusing on antimicrobial activity, derivatives including this compound were tested against Staphylococcus aureus and Escherichia coli. The results showed that the compound had a minimum inhibitory concentration (MIC) of 32 µg/mL against both pathogens, indicating its potential as a broad-spectrum antibacterial agent .

Properties

IUPAC Name

3-tert-butyl-8-chloroimidazo[1,5-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN3/c1-10(2,3)9-13-6-7-8(11)12-4-5-14(7)9/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDQIAYLBZXDMOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC=C2N1C=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Tert-butyl)-8-chloroimidazo[1,5-a]pyrazine
Reactant of Route 2
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Reactant of Route 3
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Reactant of Route 4
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Reactant of Route 5
3-(Tert-butyl)-8-chloroimidazo[1,5-a]pyrazine
Reactant of Route 6
3-(Tert-butyl)-8-chloroimidazo[1,5-a]pyrazine

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